4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide is a compound that features a thiazole ring, a benzene sulfonamide group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with a benzene sulfonamide precursor. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the sulfonamide bond.
Finally, the hydrazine moiety is introduced through a nucleophilic substitution reaction, where hydrazine or its derivatives react with the intermediate compound to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Azo derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer and anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonamide group can mimic natural substrates, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A sulfonamide antibiotic with a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole moiety.
Abafungin: An antifungal agent containing a thiazole ring.
Uniqueness
4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a broad range of biological activities. The presence of the hydrazine moiety, in particular, distinguishes it from other thiazole derivatives, providing additional reactivity and potential for diverse applications.
Properties
CAS No. |
1293157-18-2 |
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Molecular Formula |
C10H12N4O2S2 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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